molecular formula C7H14FN3O B13435269 (Z)-2-(4-fluoropiperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(4-fluoropiperidin-1-yl)-N'-hydroxyacetimidamide

Katalognummer: B13435269
Molekulargewicht: 175.20 g/mol
InChI-Schlüssel: IVJHYHIXAIPFLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the reaction of 4-fluoropiperidine with hydroxyacetimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

(Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-fluoropiperidin-1-yl)-[(3S)-piperidin-3-yl]methanone
  • (4-fluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone

Uniqueness

(Z)-2-(4-fluoropiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific structural features, such as the presence of the hydroxyacetimidamide group and the (Z)-configuration

Eigenschaften

Molekularformel

C7H14FN3O

Molekulargewicht

175.20 g/mol

IUPAC-Name

2-(4-fluoropiperidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H14FN3O/c8-6-1-3-11(4-2-6)5-7(9)10-12/h6,12H,1-5H2,(H2,9,10)

InChI-Schlüssel

IVJHYHIXAIPFLE-UHFFFAOYSA-N

Isomerische SMILES

C1CN(CCC1F)C/C(=N/O)/N

Kanonische SMILES

C1CN(CCC1F)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.